Cas no 110548-07-7 ((R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity))

(R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity) Chemical and Physical Properties
Names and Identifiers
-
- (R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity)
- (3R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
- (R)-(+)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid
- (+)-9,10-difluoro-2,3-dihydro-
- .(+)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido(1,2,3-de)[1,4]benzoxazine-6-carboxylic acid
- .(+)-9,10-difluoro-3(R)-methyl-7-oxo-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid
- .(+)-9,10-difluoro-3(R)-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
- .[R]-(+)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid
- (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- Levofloxacin Impurity 4
- (R)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- 110548-07-7
- BIDD:GT0201
- Ofloxacin Q acid, (R)-
- (RS)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (FPA)
- F19503
- (R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid;
- (R)-ofloxacin q acid
- Ofloxacin Impurity A
- (R)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- Q27261245
- UNII-54WED5A4S7
- 9,10-difluoro-2,3-dihydro-3-Me-7-Oxo-7h-pyrido-1,4-benzoxazine-6-cooh
- (-)-9,10-difluoro-3(S)-methyl-7-oxo-2,3-dihydro-7H- pyrido (1,2,3-de)-1,4-benzoxazine-6-carboxylic acid
- 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-, (3R)-
- (3R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid(>85%)
- (2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
- (R)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylicacid
- (2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0?,??]trideca-5,7,9(13),11-tetraene-11-carboxylic acid
- Levofloxacin Impurity 8
- SCHEMBL2877827
- (3R)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid
- 54WED5A4S7
-
- Inchi: InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m1/s1
- InChI Key: NVKWWNNJFKZNJO-RXMQYKEDSA-N
Computed Properties
- Exact Mass: 281.05000
- Monoisotopic Mass: 281.04996409Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 495
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- PSA: 68.53000
- LogP: 1.93130
(R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity) Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
(R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D446960-10mg |
(3R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid |
110548-07-7 | 10mg |
$ 339.00 | 2023-09-07 | ||
TRC | D446960-25mg |
(3R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid |
110548-07-7 | 25mg |
$ 644.00 | 2023-09-07 | ||
TRC | O245760-100mg |
(R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity) |
110548-07-7 | 100mg |
$1533.00 | 2023-05-17 | ||
TRC | D446960-100mg |
(3R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid |
110548-07-7 | 100mg |
$1912.00 | 2023-05-18 | ||
TRC | O245760-250mg |
(R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity) |
110548-07-7 | 250mg |
$ 3000.00 | 2023-09-06 | ||
TRC | D446960-5mg |
(3R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid |
110548-07-7 | 5mg |
$ 201.00 | 2023-09-07 | ||
TRC | O245760-10mg |
(R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity) |
110548-07-7 | 10mg |
$196.00 | 2023-05-17 |
(R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity) Related Literature
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
Additional information on (R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity)
Comprehensive Overview of (R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity, CAS No. 110548-07-7)
(R)-Ofloxacin Carboxylic Acid, also known as Dextrofloxacin Difluoro Impurity (CAS No. 110548-07-7), is a chiral intermediate and impurity associated with the synthesis of fluoroquinolone antibiotics. This compound has garnered significant attention in pharmaceutical research due to its role in quality control and analytical method development. With the increasing demand for high-purity active pharmaceutical ingredients (APIs), understanding and controlling impurities like (R)-Ofloxacin Carboxylic Acid has become a critical focus for manufacturers and regulatory agencies.
The compound is structurally related to Ofloxacin, a widely used antibiotic, and its presence as an impurity can impact the efficacy and safety of the final drug product. Researchers and analytical chemists frequently search for methods to detect and quantify Dextrofloxacin Difluoro Impurity using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods are essential for ensuring compliance with stringent regulatory standards set by organizations like the FDA and EMA.
One of the trending topics in pharmaceutical chemistry is the development of green and sustainable synthesis routes. In this context, the optimization of synthetic pathways to minimize the formation of impurities like (R)-Ofloxacin Carboxylic Acid is a hot research area. Scientists are exploring catalytic methods and alternative solvents to reduce environmental impact while maintaining high yields and purity. This aligns with the broader industry shift toward green chemistry principles.
Another area of interest is the application of artificial intelligence (AI) and machine learning (ML) in impurity profiling. Predictive models are being developed to identify potential impurities early in the drug development process, including compounds like Dextrofloxacin Difluoro Impurity. These technologies help streamline R&D workflows and reduce time-to-market for new drugs, addressing a key challenge in the pharmaceutical industry.
From a regulatory perspective, the International Council for Harmonisation (ICH) guidelines emphasize the need for thorough impurity characterization. (R)-Ofloxacin Carboxylic Acid falls under the category of specified impurities, requiring detailed analytical validation. This has led to increased demand for certified reference materials (CRMs) and validated analytical methods, driving growth in the reference standards market.
In conclusion, (R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity, CAS No. 110548-07-7) plays a pivotal role in pharmaceutical quality assurance. Its study intersects with cutting-edge research areas such as green chemistry, AI-driven drug development, and advanced analytical techniques. As the industry continues to prioritize drug safety and efficacy, the importance of understanding and controlling such impurities will only grow.
110548-07-7 ((R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity)) Related Products
- 1163686-79-0(N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide)
- 1806329-86-1(1-(2-Amino-3-methylphenyl)-1-bromopropan-2-one)
- 1217976-95-8(DMJNNHOOLUXYBV-ZSJYILIPSA-N)
- 2758003-06-2(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-amine dihydrochloride)
- 1225743-35-0(2-(2,6-dimethylphenyl)propan-1-amine)
- 1254157-33-9(1-Methylcyclohexane-1,4-diamine)
- 2097910-37-5(N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methoxybenzamide)
- 2411178-92-0(rac-N-{(1R,2S)-1-hydroxy-8-oxaspiro4.5decan-2-ylmethyl}prop-2-enamide)
- 448230-49-7(ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate)
- 78124-07-9(1-Iodo-1H-imidazole)



